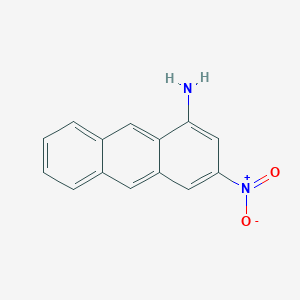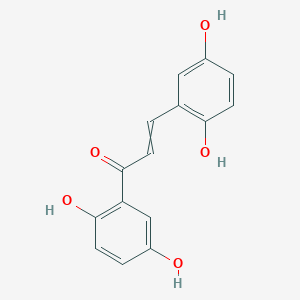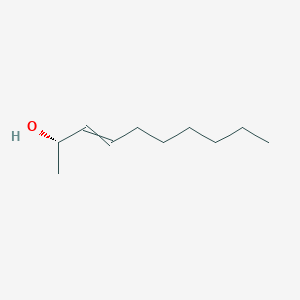
(2S)-Dec-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Dec-3-en-2-ol is an organic compound with the molecular formula C10H20O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Dec-3-en-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-Dec-3-en-2-one, using chiral catalysts or reagents. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a suitable catalyst to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of the corresponding alkyne, (2S)-Dec-3-yn-2-ol, using a palladium catalyst. This method allows for the selective reduction of the triple bond to a double bond while preserving the chiral center.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Dec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2S)-Dec-3-en-2-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form (2S)-Decan-2-ol using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2S)-Dec-3-en-2-yl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium catalyst, hydrogen gas
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: (2S)-Dec-3-en-2-one
Reduction: (2S)-Decan-2-ol
Substitution: (2S)-Dec-3-en-2-yl chloride
Aplicaciones Científicas De Investigación
(2S)-Dec-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pheromones and natural products.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (2S)-Dec-3-en-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, as a pheromone precursor, it may bind to olfactory receptors, triggering specific behavioral responses in insects.
Comparación Con Compuestos Similares
(2S)-Dec-3-en-2-ol can be compared with other similar compounds, such as:
(2R)-Dec-3-en-2-ol: The enantiomer of this compound, which has the opposite configuration at the chiral center.
(2S)-Dec-3-en-1-ol: A structural isomer with the hydroxyl group attached to the first carbon atom instead of the second.
(2S)-Dec-4-en-2-ol: A positional isomer with the double bond between the fourth and fifth carbon atoms.
The uniqueness of this compound lies in its specific configuration and position of the functional groups, which influence its reactivity and applications.
Propiedades
Número CAS |
189298-30-4 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(2S)-dec-3-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h8-11H,3-7H2,1-2H3/t10-/m0/s1 |
Clave InChI |
HZRSDQXGMJFUKO-JTQLQIEISA-N |
SMILES isomérico |
CCCCCCC=C[C@H](C)O |
SMILES canónico |
CCCCCCC=CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
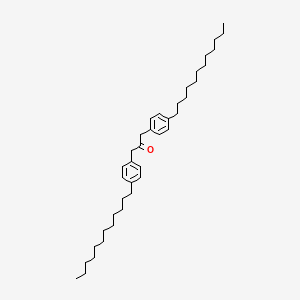
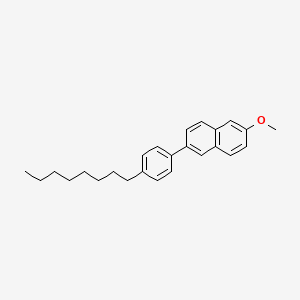
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
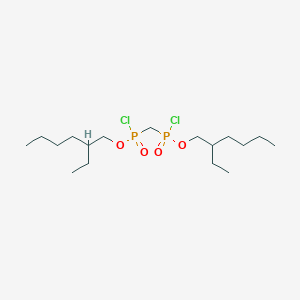
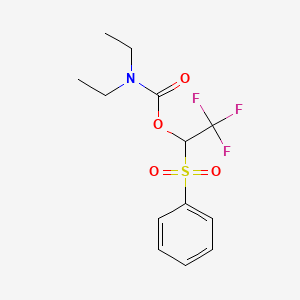
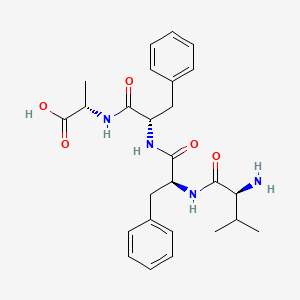

![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
